![molecular formula C15H15BrO2S B14349144 1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene CAS No. 96964-50-0](/img/structure/B14349144.png)
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group, a bromomethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene typically involves multiple steps, starting from benzene derivatives. One common method involves the bromination of a methyl-substituted benzene ring to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for SN2 reactions, and polar solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Benzoic acid derivatives.
Reduction: Sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . The benzenesulfonyl group can participate in various interactions due to its electron-withdrawing nature, influencing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Benzenesulfonyl)methyl]-2-chloromethyl-3-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[(Benzenesulfonyl)methyl]-2-(hydroxymethyl)-3-methylbenzene: Contains a hydroxymethyl group instead of a bromomethyl group.
1-[(Benzenesulfonyl)methyl]-2-(methyl)-3-methylbenzene: Lacks the halogen substituent.
Uniqueness
1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene is unique due to the presence of both a benzenesulfonyl group and a bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
CAS-Nummer |
96964-50-0 |
---|---|
Molekularformel |
C15H15BrO2S |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
1-(benzenesulfonylmethyl)-2-(bromomethyl)-3-methylbenzene |
InChI |
InChI=1S/C15H15BrO2S/c1-12-6-5-7-13(15(12)10-16)11-19(17,18)14-8-3-2-4-9-14/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
YICPSICDTULLIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CS(=O)(=O)C2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.